4,5-Dichloroisothiazol-3-yl 4-methylphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE is a chemical compound that belongs to the class of isothiazole derivatives Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE typically involves the reaction of 4,5-dichloro-3-isothiazole with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated equipment and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms on the isothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized as a biocide in various industrial applications, including water treatment and preservation of materials.
Mechanism of Action
The mechanism of action of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE: Unique due to its specific substitution pattern on the isothiazole ring.
(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-CHLOROPHENYL)METHANONE: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
(4,5-DICHLORO-3-ISOTHIAZOLYL)(4-NITROPHENYL)METHANONE: Contains a nitro group on the phenyl ring, which can alter its biological activity.
Uniqueness
The uniqueness of (4,5-DICHLORO-3-ISOTHIAZOLYL)(4-METHYLPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7Cl2NOS |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
(4,5-dichloro-1,2-thiazol-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C11H7Cl2NOS/c1-6-2-4-7(5-3-6)10(15)9-8(12)11(13)16-14-9/h2-5H,1H3 |
InChI Key |
SXTQXFBHSMASFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NSC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.